molecular formula C16H15NO4S B7543479 1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B7543479
M. Wt: 317.4 g/mol
InChI Key: FUPKQYIATKSZAA-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic organic compound belonging to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine core structure, which is a bicyclic system containing both sulfur and nitrogen atoms. The methoxybenzyl group attached to the nitrogen atom of the benzothiazine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiazine core structure. This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.

    Methoxybenzyl Group Introduction: The methoxybenzyl group is introduced by reacting the benzothiazine intermediate with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the 2,2-dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Chemical Reactions Analysis

1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzothiazine and methoxybenzyl alcohol.

Scientific Research Applications

1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex benzothiazine derivatives with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties. Additionally, it may modulate signaling pathways involved in inflammation and cancer, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can be compared with other benzothiazine derivatives, such as:

    1-(4-chlorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, leading to different chemical and biological properties.

    1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: This compound has a methylbenzyl group, which also imparts unique properties compared to the methoxybenzyl derivative.

    1-(4-nitrobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: The presence of a nitrobenzyl group in this compound results in distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(18)11-22(17,19)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKQYIATKSZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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